Cas no 20029-76-9 (Methyl 2,4,5-trimethoxybenzoate)

Methyl 2,4,5-trimethoxybenzoate structure
20029-76-9 structure
Product Name:Methyl 2,4,5-trimethoxybenzoate
CAS No:20029-76-9
MF:C11H14O5
MW:226.225863933563
MDL:MFCD00086328
CID:1394032
PubChem ID:1531420
Update Time:2025-11-01

Methyl 2,4,5-trimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2,4,5-trimethoxy-, methyl ester
    • JPQYUDLPVJWPLD-UHFFFAOYSA-N
    • AKOS003297585
    • LS-08635
    • methyl 2,4,5-trimethoxybenzoate
    • CS-0318336
    • 20029-76-9
    • ALBB-025571
    • STK434347
    • MFCD00086328
    • SCHEMBL7466908
    • methyl2,4,5-trimethoxybenzoate
    • Methyl 2,4,5-trimethoxybenzoate
    • MDL: MFCD00086328
    • Inchi: 1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3
    • InChI Key: JPQYUDLPVJWPLD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=CC=1C(=O)OC)OC)OC

Computed Properties

  • Exact Mass: 226.08412
  • Monoisotopic Mass: 226.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 53.99

Methyl 2,4,5-trimethoxybenzoate Pricemore >>

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Additional information on Methyl 2,4,5-trimethoxybenzoate

Methyl 2,4,5-trimethoxybenzoate (CAS No. 20029-76-9): A Comprehensive Overview

Methyl 2,4,5-trimethoxybenzoate, identified by its Chemical Abstracts Service number CAS No. 20029-76-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of three methoxy groups at the 2, 4, and 5 positions on the benzene ring imparts distinct chemical reactivity and functional versatility, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The compound's molecular structure, characterized by a highly electron-rich aromatic system, facilitates its participation in diverse chemical transformations. These include nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of more complex molecules. The methoxy groups not only enhance the solubility of the compound in polar organic solvents but also serve as sites for further functionalization, enabling the construction of intricate molecular architectures.

In recent years, there has been a growing interest in exploring the pharmacological properties of substituted benzoates. Methyl 2,4,5-trimethoxybenzoate is no exception. Studies have begun to uncover its potential role as a precursor or analog in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in treating conditions ranging from inflammatory disorders to neurological diseases. The electron-donating nature of the methoxy groups may contribute to its interaction with biological targets, although comprehensive pharmacological evaluation is still in its nascent stages.

The synthesis of Methyl 2,4,5-trimethoxybenzoate typically involves the esterification of 2,4,5-trimethoxybenzoic acid using methanol in the presence of an acid catalyst. This reaction is well-documented and can be optimized for high yields under controlled conditions. The purity of the final product is crucial for subsequent applications, particularly in pharmaceutical research where impurities can significantly impact biological activity.

Advances in spectroscopic techniques have enabled detailed structural elucidation of Methyl 2,4,5-trimethoxybenzoate. Nuclear magnetic resonance (NMR) spectroscopy provides clear evidence of the molecular framework, confirming the presence and position of the methoxy groups. Infrared (IR) spectroscopy further supports the ester functionality through characteristic absorption bands. Mass spectrometry offers precise molecular weight confirmation and fragmentation patterns that aid in structural confirmation.

The compound's stability under various storage conditions is another critical aspect. Methyl 2,4,5-trimethoxybenzoate should be stored at room temperature in a dry environment to prevent degradation. Exposure to light and moisture can lead to hydrolysis or oxidation reactions, compromising its integrity. These storage guidelines are essential for maintaining its efficacy in both laboratory settings and potential industrial applications.

The versatility of Methyl 2,4,5-trimethoxybenzoate extends beyond pharmaceutical applications. It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its ability to undergo selective functionalization makes it a preferred choice for chemists seeking to develop novel molecular architectures with tailored properties.

In conclusion, Methyl 2,4,5-trimethoxybenzoate (CAS No. 20029-76-9) represents a fascinating compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry and a promising candidate for future pharmacological investigations. As research continues to uncover new applications and mechanisms of action for this compound and its derivatives, its importance is likely to grow even further.

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